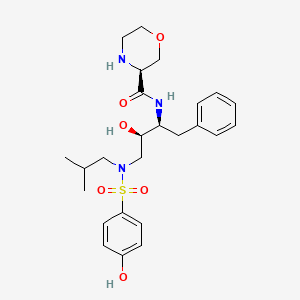

HIV-1 protease-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H35N3O6S |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |

InChI |

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1 |

InChI Key |

QSIGJISDQQMQLD-KMDXXIMOSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Targeting of HIV-1 Protease and Integrase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for dual inhibitors targeting two critical enzymes in the HIV-1 lifecycle: protease (PR) and integrase (IN). While a specific compound designated "HIV-1 protease-IN-1" is not prominently identified in publicly available literature, this document will focus on the principles and methodologies underlying the dual inhibition strategy. By targeting two essential viral enzymes, this approach aims to enhance therapeutic efficacy, reduce the potential for drug resistance, and simplify treatment regimens.

Introduction to HIV-1 Protease and Integrase as Drug Targets

The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is a complex process that relies on the functions of several key viral enzymes, including reverse transcriptase (RT), protease (PR), and integrase (IN).[1] Antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by utilizing inhibitors that target these enzymes.[2]

HIV-1 Protease (PR) is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins.[3] This cleavage is a crucial step in the maturation of the virus, leading to the formation of infectious virions.[3] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.[4]

HIV-1 Integrase (IN) is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[5] This step is essential for establishing a persistent infection.[5] Integrase inhibitors block this process, preventing the virus from hijacking the host's cellular machinery for replication.[6]

The rationale for developing dual inhibitors that target both protease and integrase lies in the potential for a synergistic antiviral effect, a higher genetic barrier to resistance, and improved patient adherence through simplified drug regimens.

Mechanism of Action of Dual HIV-1 Protease and Integrase Inhibitors

A dual inhibitor, by design, possesses pharmacophores capable of binding to the active sites of both HIV-1 protease and integrase, thereby inhibiting their respective enzymatic activities.

Inhibition of HIV-1 Protease

HIV-1 protease is a homodimeric enzyme with a C2 symmetry.[3] The active site is located at the dimer interface and contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[7] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity and blocking the cleavage of the Gag and Gag-Pol polyproteins.[2] This competitive inhibition prevents the release of mature viral proteins, halting the formation of infectious virions.[4]

Inhibition of HIV-1 Integrase

The integration of viral DNA into the host genome is a two-step process catalyzed by integrase:

-

3'-Processing: Integrase removes a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[8]

Integrase strand transfer inhibitors (INSTIs) are the primary class of integrase inhibitors.[9] They chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic activity.[10] By binding to the integrase-viral DNA complex, these inhibitors prevent the strand transfer reaction, thus blocking the integration of the viral genome.[10]

A dual-action inhibitor would be engineered to contain molecular features that can both mimic the transition state of the protease substrate and effectively chelate the metal ions in the integrase active site.

Quantitative Data on HIV-1 Protease and Integrase Inhibitors

The following tables summarize representative quantitative data for potent inhibitors of HIV-1 protease and integrase. While specific data for a dual inhibitor targeting both is not provided, these values represent the level of potency that a successful dual-acting compound would need to achieve for both targets.

Table 1: In Vitro Activity of Selected HIV-1 Protease Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Darunavir | HIV-1 Protease | Enzymatic | - | 0.0029 | [2] |

| Compound 115 | HIV-1 Protease | Enzymatic | 1.9 | 0.010 | [11] |

| Inhibitor 181 | HIV-1 Protease | Enzymatic | 0.13 | - | [11] |

Table 2: In Vitro Activity of Selected HIV-1 Integrase Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| SPK3 | HIV-1 Integrase | Biochemical | 1.46 | [12] |

| Kaempferol-3-O-glucopyranoside | HIV-1 Integrase | Biochemical | 0.024 | [12] |

Experimental Protocols

The evaluation of dual HIV-1 protease and integrase inhibitors requires robust in vitro assays for each enzyme.

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the activity of HIV-1 protease by detecting the cleavage of a specific fluorogenic substrate.

Materials:

-

HIV-1 Protease Assay Buffer

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

-

Test compound (potential inhibitor)

-

96-well microplate (black)

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

-

Prepare a reaction mixture containing HIV-1 Protease Assay Buffer and recombinant HIV-1 protease.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the HIV-1 Protease Substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

The rate of increase in fluorescence is proportional to the protease activity. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[8][13]

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantifies the strand transfer activity of HIV-1 integrase.

Materials:

-

Streptavidin-coated 96-well plate

-

Biotinylated donor DNA (simulating the viral DNA 3' end)

-

Target DNA (simulating the host DNA) labeled with a hapten (e.g., DIG)

-

Recombinant HIV-1 Integrase

-

Integrase reaction buffer (containing MnCl2 or MgCl2)

-

Anti-hapten antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Plate reader (450 nm)

Protocol:

-

Coat the streptavidin plate with the biotinylated donor DNA.

-

Wash the plate to remove unbound donor DNA.

-

Add the recombinant HIV-1 integrase, the test compound at various concentrations, and the target DNA to the wells.

-

Incubate the plate at 37°C to allow for the strand transfer reaction to occur.

-

Wash the plate to remove any unintegrated target DNA.

-

Add the anti-hapten-HRP conjugate and incubate.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

The absorbance is proportional to the amount of integrated target DNA. Calculate the IC50 value of the test compound.[7]

Visualizations

HIV-1 Lifecycle and Points of Inhibition

Caption: HIV-1 lifecycle with key stages targeted by protease and integrase inhibitors.

Dual Inhibition Mechanism of Action

Caption: Conceptual diagram of a dual inhibitor targeting both HIV-1 protease and integrase.

Experimental Workflow for Dual Inhibitor Screening

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xpressbio.com [xpressbio.com]

- 8. abcam.cn [abcam.cn]

- 9. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Recent Advances in Heterocyclic HIV Protease Inhibitors [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. abcam.co.jp [abcam.co.jp]

An In-depth Technical Guide to the Discovery and Synthesis of a Prototypical HIV-1 Protease Inhibitor: Saquinavir

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "HIV-1 protease-IN-1" as specified in the topic query could not be definitively identified in the scientific literature. It is possible that this is an internal research compound name, a misnomer, or a novel agent not yet widely documented. Therefore, this guide focuses on Saquinavir , the first FDA-approved HIV-1 protease inhibitor, as a representative and well-documented example to illustrate the principles of discovery, synthesis, and mechanism of action for this critical class of antiretroviral drugs.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS). The lifecycle of HIV-1 is dependent on several key viral enzymes, including reverse transcriptase, integrase, and protease.[1] HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1][2] This cleavage is essential for the assembly of new, infectious virions.[1][2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][3]

Discovery of Saquinavir

Saquinavir (brand name Invirase®) was the first HIV-1 protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 1995.[4][5] Its development is a landmark example of structure-based drug design. The design of Saquinavir was based on the principle of creating a "peptidomimetic" molecule. This molecule contains a hydroxyethylamine scaffold that mimics the transition state of the natural peptide linkage that HIV-1 protease cleaves but cannot be cleaved itself.[6][7]

The design strategy was guided by the knowledge that HIV-1 protease cleaves sequences containing Tyr-Pro or Phe-Pro dipeptides.[7] A significant modification that led to the discovery of Saquinavir was the addition of a decahydroisoquinoline (DIQ) group, which improved its aqueous solubility and potency by restricting the conformational freedom of the inhibitor.[7]

Synthesis of Saquinavir

The synthesis of Saquinavir is a complex multi-step process. An early synthesis involved 26 steps with an overall yield of 10%. Process research later developed a more efficient 11-step synthesis with a 50% overall yield.[8][9]

Retrosynthetic Analysis

A retrosynthetic analysis of Saquinavir reveals key fragments that can be synthesized separately and then coupled. The main fragments include the hydroxyethylamine isostere, the decahydroisoquinoline moiety, and the quinoline-2-carboxylic acid derivative.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines several synthetic routes. Below is a generalized description of a common synthetic approach.

Step I: Synthesis of N²-(2-Quinolinylcarbonyl)-L-asparagine [10]

-

Suspend N²-(2-Quinolinylcarbonyl)-L-asparagine in methylene chloride at 25-35 °C under a nitrogen atmosphere.

-

Cool the suspension to 0-5 °C.

-

Slowly add triethylamine over 15 minutes.

-

Stir the contents for 10 minutes at 0-5 °C to form a clear solution.

Step II: Coupling Reaction [10]

-

Add [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide to the solution from Step I under vigorous stirring.

-

Stir for 15 minutes to form a dark red, clear solution.

-

Add water to the solution, stir for 10 minutes, and then separate the layers.

-

Adjust the pH of the organic layer to 7.8-8.2 with a 10% aqueous sodium bicarbonate solution and stir for 30 minutes.

Step III: Formation of Saquinavir Mesylate [10]

-

To the residue from the previous step, add methanol and heat to 40-45 °C.

-

Add activated carbon and stir for 15 minutes at 40-45 °C.

-

Filter the carbon through hi-flo and wash with hot methanol.

-

Cool the filtrate to 20-25 °C and add methanesulfonic acid dropwise over 15 minutes.

-

Stir for 12 hours at 20-25 °C.

-

Filter the precipitated product, wash twice with methanol, and dry under reduced pressure to yield Saquinavir mesylate.

Quantitative Data

The inhibitory activity of Saquinavir is quantified by its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values. These values can vary depending on the cell line, viral strain, and assay conditions.

| Parameter | Cell Line/Condition | Value | Reference |

| IC50 | Acutely and chronically infected cells | 1 to 30 nM | [11] |

| IC90 | Acutely and chronically infected cells | 5 to 80 nM | [11] |

| IC50 | Laboratory strain HIV-1 RF in MT4 cells (in 40% human serum) | 37.7 ± 5 nM | [11] |

| IC50 | HIV-1 clades A-H | 0.9 to 2.5 nM | [11] |

| IC50 | HIV-2 isolates | 0.25 to 14.6 nM | [11] |

| EC50 | HIV-1BaL in PM-1 cells | 0.20 ± 0.01 µM | [12] |

| EC90 | HIV-1BaL in PM-1 cells | 2.19 ± 0.21 µM | [12] |

| EC50 | trans infection of T cells with HIV-1BaL | 1.12 ± 0.29 µM | [12] |

| EC90 | trans infection of T cells with HIV-1BaL | 1.64 ± 0.59 µM | [12] |

| EC50 | Cervical explants (pulsed treatment) | 19.31 ± 20.28 µM | [12] |

| EC90 | Cervical explants (pulsed treatment) | 42.83 ± 60.08 µM | [12] |

| EC50 | Cervical explants (sustained treatment) | 0.03 ± 0.01 µM | [12] |

| EC90 | Cervical explants (sustained treatment) | 0.12 ± 0.04 µM | [12] |

Mechanism of Action and Signaling Pathways

As an aspartic protease, the dimerized HIV-1 protease utilizes a pair of aspartic acid residues (Asp25 and Asp25') in its active site to catalyze the hydrolysis of peptide bonds.[1] One aspartate residue acts as a general base, deprotonating a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate. The other aspartate residue acts as a general acid, protonating the nitrogen of the peptide bond to facilitate cleavage.[1][2]

Saquinavir is a potent and specific inhibitor of HIV-1 protease.[6] It is designed as a transition-state analog that binds tightly to the active site of the enzyme, preventing the binding and cleavage of the viral Gag and Gag-Pol polyproteins.[6][7] This competitive inhibition blocks the maturation of the virus, leading to the production of non-infectious virions.[6][13]

Visualizations

HIV-1 Lifecycle and Points of Inhibition

Caption: The HIV-1 lifecycle, highlighting the stages targeted by different classes of antiretroviral drugs.

Mechanism of HIV-1 Protease Inhibition by Saquinavir```dot

Caption: A generalized experimental workflow for the screening and development of HIV-1 protease inhibitors.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drugs.com [drugs.com]

- 4. Saquinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Probing the Molecular Embrace: A Technical Guide to the Binding Affinity and Kinetics of HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical molecular interactions that govern the binding of inhibitors to HIV-1 protease, a key target in antiretroviral therapy. Understanding the binding affinity and kinetics of these inhibitors is paramount for the rational design of more potent and durable drugs to combat HIV/AIDS. Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2][3][4] Inhibition of this protease results in the production of non-infectious viral particles.[1][4]

Quantitative Analysis of Inhibitor Binding

The potency of an HIV-1 protease inhibitor is quantitatively defined by its binding affinity for the enzyme. This is typically expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a tighter binding interaction and, generally, a more potent inhibitor. The binding process is also characterized by its thermodynamics, including changes in enthalpy (ΔH) and entropy (ΔS), which provide deeper insights into the nature of the binding forces.

Several biophysical techniques are employed to measure these parameters, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being two of the most prominent methods. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), ΔH, and ΔS in a single experiment. SPR, on the other hand, is a label-free optical sensing technique that monitors the binding interaction in real-time, providing kinetic data such as the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).

Below are tables summarizing the binding affinity and thermodynamic parameters for several well-characterized HIV-1 protease inhibitors as determined by Isothermal Titration Calorimetry.

Table 1: Binding Affinity of Inhibitors to Wild-Type HIV-1 Protease

| Inhibitor | Dissociation Constant (Kd) | Reference |

| Amprenavir (APV) | 3.9 x 10⁻¹⁰ M | [5] |

| TMC114 (Darunavir) | 4.5 x 10⁻¹² M | [5] |

| TMC-126 | 3.9 x 10⁻¹² M (3.9 pM) | [6] |

Table 2: Thermodynamic Parameters of Inhibitor Binding to Wild-Type HIV-1 Protease

| Inhibitor | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Amprenavir (APV) | -12.8 | -6.4 | -6.4 | [6] |

| TMC114 (Darunavir) | -15.2 | -12.1 | -3.1 | [5] |

| TMC-126 | -15.6 | -12.0 | -3.6 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of binding parameters. The following sections outline the typical experimental protocols for Isothermal Titration Calorimetry and Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of biomolecular interactions.[7] It directly measures the heat change that occurs when two molecules interact.

Materials:

-

VP-ITC Microcalorimeter (or similar)

-

Purified HIV-1 protease

-

Inhibitor of interest

-

Titration buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO, 2 mM Tris(2-carboxyethyl)phosphine)[5]

Procedure:

-

Sample Preparation:

-

Prepare a solution of HIV-1 protease (typically in the low micromolar range, e.g., 20 µM) in the titration buffer.

-

Prepare a solution of the inhibitor (typically 10-20 fold higher concentration than the protease) in the same buffer. It is critical that the buffer composition is identical for both the protein and the ligand to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Titration:

-

Perform an initial small injection (e.g., 1-2 µL) to eliminate any artifacts from the syringe placement.

-

Inject small aliquots (e.g., 10 µL) of the inhibitor solution into the protease solution at regular intervals.[5][6][7]

-

Record the heat change after each injection. As the protease becomes saturated with the inhibitor, the heat change per injection will decrease until only the heat of dilution is observed.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat evolved.

-

Subtract the heat of dilution, which is determined from control experiments where the inhibitor is injected into the buffer alone.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

For very tight-binding inhibitors, a displacement titration may be necessary.[6] In this method, a weaker, competitive inhibitor is present in the calorimetric cell with the protease, which reduces the apparent affinity of the high-affinity inhibitor to a measurable range.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.[8] It provides kinetic information about the association and dissociation of the interacting molecules.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Purified HIV-1 protease (ligand)

-

Inhibitor of interest (analyte)

-

Running buffer (e.g., HBS-EP buffer)

Procedure:

-

Ligand Immobilization:

-

Select a suitable sensor chip.[9]

-

Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to create reactive esters.

-

Inject the HIV-1 protease solution over the activated surface to covalently immobilize it. The amount of immobilized protein is monitored in real-time and measured in resonance units (RU).

-

Deactivate any remaining reactive groups on the surface using ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized protease surface at a constant flow rate.

-

Monitor the association phase, where the inhibitor binds to the protease, resulting in an increase in the SPR signal.

-

After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase, where the inhibitor unbinds from the protease, causing a decrease in the SPR signal.

-

-

Data Analysis:

-

The recorded sensorgram (a plot of RU versus time) provides the kinetic data.[10]

-

The association rate (kon) is determined by fitting the association phase of the sensorgram to a kinetic model.

-

The dissociation rate (koff) is determined by fitting the dissociation phase.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff/kon).

-

Visualizing Molecular Interactions and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

References

- 1. abcam.co.jp [abcam.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

In Vitro Efficacy of Darunavir: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Darunavir (formerly TMC114), a second-generation HIV-1 protease inhibitor. Darunavir is a critical component of highly active antiretroviral therapy (HAART) and exhibits potent activity against both wild-type and multidrug-resistant HIV-1 strains. This document compiles quantitative efficacy data, detailed experimental protocols, and visual representations of key biological and experimental processes to support research and development in the field of HIV therapeutics.

Introduction to HIV-1 Protease and the Mechanism of Action of Darunavir

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential viral enzyme responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is a critical step in the viral life cycle, leading to the maturation of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the progression of HIV infection.[1][2]

Darunavir is a non-peptidic protease inhibitor designed to have a high affinity for the active site of the HIV-1 protease. Its mechanism of action is twofold: it inhibits the catalytic activity of the protease and also prevents the dimerization of protease monomers, which is essential for its function.[3][4] This dual mechanism contributes to its high genetic barrier to resistance.[3] Darunavir forms extensive hydrogen bonds with the backbone of the protease active site, allowing it to maintain potency against protease variants that are resistant to other inhibitors.[5]

Quantitative In Vitro Efficacy of Darunavir

The in vitro potency of Darunavir has been extensively evaluated in various enzymatic and cell-based assays. The following tables summarize key quantitative data, including the enzyme inhibition constant (Ki) and the 50% effective concentration (EC50) against wild-type and resistant HIV-1 strains.

Table 1: Enzymatic Inhibition of HIV-1 Protease by Darunavir

| Protease Variant | Inhibition Constant (Ki) | Fold Change vs. Wild-Type | Reference(s) |

| Wild-Type | 4.5 x 10-12 M (4.5 pM) | 1.0 | [3] |

| I84V Mutant | 6.0 x 10-11 M (60 pM) | 13.3 | [6] |

| I50V Mutant | - | ~30 | [6] |

Table 2: Antiviral Activity of Darunavir in Cell-Based Assays

| HIV-1 Strain | Cell Line | 50% Effective Concentration (EC50) | Fold Change vs. Wild-Type | Reference(s) |

| Wild-Type (HIV-1LAI) | MT-4 | 3 nM | 1.0 | [6] |

| Wild-Type (Various) | - | 1 - 5 nM | - | [6] |

| HIV-2 (ROD, EHO) | - | 3 - 6 nM | - | [6] |

| PI-Resistant Clinical Isolates (average of 5 PI mutations) | - | < 10 nM for most isolates | - | [6] |

| Saquinavir-Resistant Strain | - | 0.003 µM (3 nM) | - | |

| Amprenavir-Resistant Strain | - | 0.029 µM (29 nM) | - | |

| Indinavir-Resistant Strain | - | 0.004 µM (4 nM) | - | |

| Nelfinavir-Resistant Strain | - | 0.004 µM (4 nM) | - | |

| Ritonavir-Resistant Strain | - | 0.004 µM (4 nM) | - |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the efficacy of HIV-1 protease inhibitors like Darunavir.

HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)

-

Inhibitor compound (e.g., Darunavir) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant HIV-1 protease to all wells except the negative control.

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a defined period (e.g., 1-3 hours) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined by fitting the data to an appropriate dose-response curve.

Cell-Based Antiviral Assay (MT-4 Cell Line)

This assay determines the ability of an inhibitor to protect a human T-cell line (MT-4) from HIV-1-induced cytopathic effects.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., HIV-1LAI)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Inhibitor compound (e.g., Darunavir)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT or a similar tetrazolium salt)[2]

-

Spectrophotometer or plate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the inhibitor compound in cell culture medium.

-

Add the inhibitor dilutions to the wells containing the MT-4 cells.

-

Infect the cells with a standardized amount of HIV-1 virus stock. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).[2]

-

After the incubation period, assess cell viability by adding a cell viability reagent (e.g., MTT) to each well.

-

Incubate for a further few hours to allow for the conversion of the reagent by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The percent protection from viral cytopathic effect is calculated for each inhibitor concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the in vitro efficacy of HIV-1 protease inhibitors.

Caption: The HIV-1 life cycle, highlighting the critical role of protease in viral maturation.

Caption: Mechanism of HIV-1 protease and its inhibition by Darunavir.

Caption: Workflow for in vitro efficacy testing of HIV-1 protease inhibitors.

References

- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Specificity and Off-Target Effects of HIV-1 Protease Inhibitors: A Case Study of Darunavir

For Researchers, Scientists, and Drug Development Professionals

Notice: The user initially requested information on a compound referred to as "HIV-1 protease-IN-1." A thorough search of scientific literature and chemical databases did not yield a specific, well-characterized inhibitor with this designation. Therefore, to fulfill the core requirements of this technical guide, we will use Darunavir as a representative and clinically significant second-generation HIV-1 protease inhibitor. Darunavir's extensive documentation allows for a comprehensive analysis of target specificity and off-target effects, serving as an illustrative model for this class of antiretroviral drugs.

Introduction: The Critical Role of HIV-1 Protease and Inhibitor Specificity

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes.[2] This cleavage is a critical step in the maturation of the virus, transforming non-infectious virions into particles capable of infecting new cells. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy (ART).[3]

Darunavir (DRV) is a potent, second-generation, nonpeptidic HIV-1 protease inhibitor (PI) designed to have a high affinity for the active site of the viral enzyme and a high genetic barrier to resistance.[3][4] Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins and halting the viral maturation process.[2]

The clinical success of any enzyme inhibitor is contingent not only on its on-target potency but also on its specificity. An ideal inhibitor would potently block the viral target with minimal interaction with host-cell proteins (off-targets). Off-target effects can lead to a range of adverse drug reactions, from metabolic disturbances to cardiovascular complications. This guide provides an in-depth analysis of the target specificity of Darunavir and explores its known off-target interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Target Specificity and Potency of Darunavir

Darunavir was engineered to form robust interactions with the HIV-1 protease, including extensive hydrogen bonds with the enzyme's backbone, making it less susceptible to resistance mutations.[1] Its on-target activity is exceptionally high, with inhibition constants in the low picomolar to nanomolar range.

Quantitative On-Target Activity

The potency of Darunavir against wild-type HIV-1 protease is well-documented through various enzymatic and cell-based assays.

| Parameter | Value | Virus/Enzyme Strain | Assay Type |

| IC₅₀ | 3 - 6 nM | Laboratory HIV-1 Strains | Cell-Based Antiviral Assay |

| Kᵢ | < 0.01 nM (10 pM) | Wild-Type HIV-1 Protease | Enzymatic Assay |

| Kᴅ | < 1 pM | Wild-Type HIV-1 Protease | Surface Plasmon Resonance (SPR) |

Table 1: On-target potency of Darunavir against HIV-1. Data compiled from multiple sources.[5][6]

The extremely low dissociation constant (Kᴅ) is a result of a very slow dissociation rate, leading to a dissociative half-life of over 240 hours.[6] This prolonged interaction time contributes significantly to Darunavir's potent antiviral activity and high barrier to resistance.

Off-Target Effects and Interactions

While designed for high specificity, like most drugs, Darunavir is known to interact with host proteins, leading to potential side effects. These interactions are primarily related to metabolic pathways and cardiovascular health.

Quantitative Off-Target Profile

Darunavir's interactions with human enzymes are a key area of study for understanding its side effect profile. It shows high selectivity for the viral protease over homologous human aspartic proteases. A primary off-target interaction is with Cytochrome P450 3A4 (CYP3A4), an enzyme central to drug metabolism.

| Off-Target Protein | Class | Parameter | Value | Implication |

| CYP3A4 | Oxidase | IC₅₀ | ~2.5 µM | Inhibition of drug metabolism; Basis for ritonavir boosting |

| Human Proteases (e.g., Cathepsin D, Pepsin, Renin) | Aspartyl Protease | IC₅₀ | > 10 µM | High selectivity for viral protease over human counterparts |

| Low-density lipoprotein receptor-related protein 1 (LRP1) | Receptor | Binding | Yes | Potential mechanism for dyslipidemia |

| Cytoplasmic retinoic acid-binding protein 1 (CRABP1) | Binding Protein | Binding | Yes | Potential mechanism for dyslipidemia |

Clinically Observed Off-Target Effects

Metabolic Complications: HIV protease inhibitors as a class have been associated with dyslipidemia (abnormal lipid levels) and insulin resistance.[7][8] This is hypothesized to be partly due to interactions with lipid-regulating proteins like LRP1 and CRABP1.[7] However, studies comparing Darunavir to other PIs suggest it has a relatively favorable metabolic profile.[8]

Cardiovascular Effects: Long-term use of some protease inhibitors has been linked to an increased risk of cardiovascular disease. The proposed mechanisms include endothelial dysfunction, which may be triggered by increased oxidative stress and altered nitric oxide (NO) production within endothelial cells.[9][10][11]

Drug-Drug Interactions: Darunavir is a known inhibitor of the metabolic enzyme CYP3A4.[12] This property is clinically exploited by co-administering it with a small "boosting" dose of ritonavir, a potent CYP3A4 inhibitor. This boosting slows the metabolism of Darunavir, increasing its plasma concentration and half-life, which allows for less frequent dosing.[3] However, this also means Darunavir can have significant interactions with other drugs metabolized by the same pathway.[12]

Signaling and Processing Pathways

On-Target: HIV-1 Gag-Pol Processing Pathway

Darunavir's primary therapeutic effect is the direct inhibition of the HIV-1 protease, which blocks the viral maturation cascade. The protease is responsible for at least ten distinct cleavage events within the Gag and Gag-Pol polyproteins to release functional viral components.

Off-Target: Potential Mechanism of Endothelial Dysfunction

One of the proposed mechanisms for PI-associated cardiovascular risk is the induction of endothelial dysfunction. This complex process involves an imbalance in vascular homeostasis, potentially driven by increased reactive oxygen species (ROS) and reduced bioavailability of nitric oxide (NO), a key vasodilator.

Detailed Experimental Protocols

Accurate assessment of inhibitor potency and selectivity relies on standardized and robust experimental assays. Below are detailed methodologies for key experiments used to characterize HIV-1 protease inhibitors.

Fluorogenic HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., based on a known cleavage site)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (Darunavir) and controls (e.g., Pepstatin A)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em wavelengths dependent on FRET pair, e.g., 330/450 nm or 490/520 nm)[13][14]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Darunavir in assay buffer. Prepare a stock solution of HIV-1 protease in assay buffer. Prepare the FRET substrate solution in assay buffer.

-

Assay Setup: To each well of the microplate, add:

-

Test Wells: 10 µL of Darunavir dilution.

-

Positive Control (No Inhibition): 10 µL of assay buffer.

-

Inhibitor Control: 10 µL of a known inhibitor like Pepstatin A.

-

-

Enzyme Addition: Add 80 µL of the HIV-1 protease solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Add 10 µL of the FRET substrate solution to each well to start the reaction. Mix gently.

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 1-3 hours.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each well.

-

Plot the percentage of inhibition (relative to the positive control) against the logarithm of the Darunavir concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

References

- 1. Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 3. Profile of darunavir in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Protease Dimerization Inhibition Activity of Darunavir Is Associated with the Acquisition of Resistance to Darunavir by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]

- 6. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of antiretroviral therapy on lipid metabolism of human immunodeficiency virus-infected patients: Old and new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanisms of Endothelial Dysfunction in Patients with Treated HIV Infection | UCSF-Bay Area Center for AIDS Research (CFAR) [cfar.ucsf.edu]

- 11. Roles and Mechanisms of Human Immunodeficiency Virus Protease Inhibitor Ritonavir and Other Anti-Human Immunodeficiency Virus Drugs in Endothelial Dysfunction of Porcine Pulmonary Arteries and Human Pulmonary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Structural Basis of HIV-1 Protease Inhibition by Indinavir: An In-depth Technical Guide

Disclaimer: Initial searches for a Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitor specifically named "IN-1" did not yield any specific scientific literature or structural data. It is highly probable that this was a typographical error for "Indinavir," a well-documented and clinically significant HIV-1 protease inhibitor. This guide will, therefore, provide a comprehensive overview of the structural basis of HIV-1 protease inhibition by Indinavir.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This process is essential for the formation of infectious virions. As such, HIV-1 protease has been a prime target for the development of antiretroviral drugs. Indinavir is a potent, competitive inhibitor of HIV-1 protease and has been a cornerstone of highly active antiretroviral therapy (HAART).[2][3] Understanding the precise molecular interactions between Indinavir and the HIV-1 protease active site is fundamental for the rational design of new, more effective inhibitors that can combat the emergence of drug-resistant viral strains.[4] This technical guide will delve into the structural intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Inhibition Data

The potency of Indinavir as an HIV-1 protease inhibitor has been quantified through various in vitro assays. The following table summarizes key inhibition constants.

| Parameter | Value | Virus Strain/Enzyme | Notes | Reference |

| Ki | 0.36 nM | Wild-type HIV-1 Protease | [1] | |

| B50 | 11 nM | Wild-type HIV-1 Protease | Determined by surface plasmon resonance. | [5] |

| IC50 | 1-10 nM | HIV-1 in T-cells | Cell-based fluorescence assay. | [6] |

| Ki (V82F mutant) | 0.3 - 86-fold change from WT | V82F mutant HIV-1 Protease | [7] | |

| Ki (I84V mutant) | 0.3 - 86-fold change from WT | I84V mutant HIV-1 Protease | [7] | |

| Ki (V82F/I84V mutant) | 10 - 2000-fold change from WT | V82F/I84V double mutant HIV-1 Protease | [7] |

Structural Basis of Inhibition

The crystal structure of HIV-1 protease in complex with Indinavir reveals the molecular basis for its potent inhibition. HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1] The active site is located at the dimer interface and is capped by two flexible β-hairpin loops known as "flaps" (residues 43-58).[2]

Indinavir binds to the active site in an extended conformation, mimicking the transition state of the natural peptide substrate.[8] The central hydroxyl group of Indinavir is a key feature, forming hydrogen bonds with the catalytic dyad of Asp25 and Asp25'.[9] This interaction is crucial for the high-affinity binding of the inhibitor.

The inhibitor makes extensive van der Waals contacts with hydrophobic residues within the active site cleft, including Val32, Ile47, Ile50, Pro81, Val82, and Ile84.[10][11] The pyridine and phenyl rings of Indinavir are involved in π-π stacking interactions with residues in the S1 and S1' pockets of the enzyme.[9] A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flaps of the protease (specifically with the backbone amide of Ile50 and Ile50'), further stabilizing the closed conformation of the enzyme-inhibitor complex.[2]

Experimental Protocols

The elucidation of the structural and functional aspects of HIV-1 protease inhibition by Indinavir relies on a combination of biochemical and biophysical techniques.

HIV-1 Protease Expression and Purification

Recombinant HIV-1 protease is typically expressed in Escherichia coli.[12] To overcome issues of autoproteolysis and aggregation, the protease is often expressed as inclusion bodies.[12] A common protocol involves the following steps:

-

Expression: The gene for HIV-1 protease, often with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A), is cloned into an expression vector and transformed into E. coli BL21(DE3) cells.[12] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Inclusion Body Isolation: Cells are harvested by centrifugation and lysed. The insoluble fraction containing the inclusion bodies is collected by further centrifugation.

-

Refolding and Purification: The inclusion bodies are solubilized in a denaturing buffer (e.g., containing 8 M urea or 6 M guanidine hydrochloride). The protease is then refolded by rapid dilution into a refolding buffer with a specific pH and ionic strength. The refolded, active protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.

Enzyme Inhibition Assay (Fluorometric)

The inhibitory activity of compounds like Indinavir is often determined using a fluorometric assay.[13]

-

Reagents:

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

-

Recombinant HIV-1 Protease.

-

Fluorogenic peptide substrate (e.g., a peptide with a quenched fluorophore that fluoresces upon cleavage).

-

Test inhibitor (Indinavir) at various concentrations.

-

Positive control inhibitor (e.g., Pepstatin A).

-

-

Procedure:

-

The inhibitor is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well microplate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

-

X-ray Crystallography

Determining the three-dimensional structure of the HIV-1 protease-Indinavir complex is achieved through X-ray crystallography.[9]

-

Crystallization:

-

The purified HIV-1 protease is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

The protease is incubated with a molar excess of Indinavir.

-

Crystals are grown using the vapor diffusion method (hanging or sitting drop). A typical crystallization condition involves mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., ammonium sulfate or polyethylene glycol), a buffer (e.g., sodium citrate), and additives (e.g., DMSO).[12]

-

-

Data Collection:

-

Single crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a known structure of HIV-1 protease as a search model.

-

The model is refined against the experimental data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.[14]

-

Visualizations

Mechanism of Inhibition

Caption: Mechanism of HIV-1 protease inhibition by Indinavir.

Experimental Workflow for Structural Determination

Caption: Workflow for determining the crystal structure of the HIV-1 protease-Indinavir complex.

Conclusion

The structural and biochemical studies of the HIV-1 protease-Indinavir complex have provided invaluable insights into the mechanism of action of this potent antiretroviral drug. The detailed understanding of the hydrogen bonding network, particularly the interactions with the catalytic aspartates and the flap water molecule, along with the extensive hydrophobic interactions, has been instrumental in the field of structure-based drug design. This knowledge continues to guide the development of next-generation protease inhibitors with improved potency and resistance profiles, which are crucial for the long-term management of HIV/AIDS.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of the interaction between HIV-1 protease and inhibitors using optical biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Resistance to HIV protease inhibitors: a comparison of enzyme inhibition and antiviral potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Analysis of HIV-1 Protease Protein Binding Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. rcsb.org [rcsb.org]

An In-Depth Technical Guide to Early-Stage Research on HIV-1 Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational elements of early-stage research into HIV-1 protease inhibitors. Given the absence of a specific, publicly documented inhibitor designated "HIV-1 protease-IN-1" in seminal, early-stage research, this document will utilize representative data for early-stage inhibitory compounds to illustrate key concepts and methodologies. For the purpose of this guide, we will refer to a representative early-stage inhibitor as "IN-1."

Core Concepts in HIV-1 Protease Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1] It is a dimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This cleavage is a critical step in the maturation of infectious virions.[1][2] Inhibition of HIV-1 protease blocks the processing of these polyproteins, resulting in the production of immature, non-infectious viral particles.[3] This mechanism forms the basis for a major class of antiretroviral drugs known as protease inhibitors.

Quantitative Data Presentation

The following tables summarize quantitative data for representative early-stage HIV-1 protease inhibitors, which will be used as stand-ins for "IN-1" to demonstrate typical inhibitory activities observed in initial screenings.

Table 1: In Vitro Inhibition of HIV-1 Protease by Representative Early-Stage Compounds.

| Compound | Target Protease | IC50 (µM) |

| Compound 1 | Wild Type | 17 |

| Compound 1 | 6X Mutant | 11 |

| Compound 2 | Wild Type | >20 to <1000 (Derivative Library) |

Data sourced from a study identifying broad-based HIV-1 protease inhibitors from combinatorial libraries.[4] The 6X mutant contains six mutations associated with multidrug resistance.

Table 2: Antiviral Activity of Representative Early-Stage Compounds in Cell-Based Assays.

| Compound | Assay Type | EC50 (nM) | Cell Viability |

| CBR003PS | Anti-HIV-1 in vitro assay | 9.4 | 100% |

| CBR013PS | Anti-HIV-1 in vitro assay | 36.6 | 100% |

Data from a drug repurposing screen to identify potential HIV-1 protease inhibitors.[5] EC50 values represent the concentration for 50% inhibition of viral replication.

Experimental Protocols

Detailed methodologies for key experiments in the early-stage evaluation of HIV-1 protease inhibitors are provided below.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition Assay

This in vitro assay is commonly used for high-throughput screening of potential HIV-1 protease inhibitors.[6][7] It measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher molecule.[7] Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease[8]

-

FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)[6]

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)[4]

-

Test compounds (e.g., IN-1) dissolved in DMSO

-

Positive control inhibitor (e.g., Pepstatin A)[8]

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay buffer. A fresh DTT-containing buffer should be made for each experiment.

-

Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer. Keep the enzyme on ice.[8]

-

Prepare serial dilutions of the test compound (IN-1) and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <5%) to avoid enzyme inhibition.

-

In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO) to respective wells.[8]

-

Add the diluted HIV-1 protease to all wells except for the substrate control (background) wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[8]

-

Prepare the FRET substrate solution by diluting it in the assay buffer.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells. Mix gently by shaking the plate for 30-60 seconds.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a HiLyte Fluor™ 488/QXL™ 520 FRET pair) for 1-3 hours at 37°C, protected from light.[7][9]

-

The rate of increase in fluorescence is proportional to the protease activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Anti-HIV-1 Replication Assay

This assay evaluates the ability of a test compound to inhibit HIV-1 replication in a cell culture system.[10]

Materials:

-

Human T-cell line (e.g., PM1 cells) or peripheral blood mononuclear cells (PBMCs)

-

Replication-competent HIV-1 virus stock (e.g., NL4-3)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Test compound (IN-1)

-

Positive control (e.g., a known protease inhibitor like Saquinavir)

-

p24 antigen ELISA kit or a method for quantifying viral RNA (qRT-PCR)

Procedure:

-

Culture the target cells (e.g., PM1 cells) in appropriate cell culture medium.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

After infection, wash the cells to remove the initial virus inoculum.

-

Resuspend the infected cells in fresh culture medium and plate them in a multi-well plate.

-

Add serial dilutions of the test compound (IN-1), a positive control, and a vehicle control to the wells.

-

Incubate the cells for a period of time that allows for multiple rounds of viral replication (e.g., 5-7 days).[11]

-

At the end of the incubation period, collect the cell culture supernatants.

-

Quantify the amount of virus in the supernatants using a p24 antigen ELISA or by measuring viral RNA levels with qRT-PCR.[11]

-

Determine the percent inhibition of viral replication for each concentration of the test compound compared to the vehicle control.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Concurrently, assess the cytotoxicity of the compound on uninfected cells using a cell viability assay (e.g., XTT assay) to determine the therapeutic index.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]

- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 7. eurogentec.com [eurogentec.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. abcam.cn [abcam.cn]

- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Broadening Antiviral Landscape of HIV-1 Protease Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially designed as highly specific antagonists of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle, HIV-1 protease inhibitors (PIs) have revolutionized the management of HIV/AIDS.[1] These drugs function by competitively binding to the active site of the HIV-1 aspartyl protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[2][3] This inhibition halts the maturation of new, infectious virions.[2][4] While their primary success lies in antiretroviral therapy, a growing body of evidence reveals that these compounds possess a broader spectrum of antiviral activity, extending to a variety of other viral pathogens. This technical guide provides an in-depth exploration of the antiviral spectrum of several key HIV-1 protease inhibitors, details the experimental methodologies used to determine their efficacy, and illustrates the underlying molecular mechanisms. The term "HIV-1 protease-IN-1" as specified in the query does not correspond to a recognized medical or scientific term; therefore, this guide will focus on well-established and researched HIV-1 protease inhibitors.

Data Presentation: Antiviral Spectrum of HIV-1 Protease Inhibitors

The following tables summarize the in vitro antiviral activities of selected FDA-approved HIV-1 protease inhibitors against various viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

| HIV-1 Protease Inhibitor | Target Virus | Cell Line | EC50 / IC50 (µM) | Selectivity Index (SI) |

| Nelfinavir | Dengue Virus (DENV-2) | Vero | 3.5 ± 0.4 | 4.6 |

| Chikungunya Virus (CHIKV) | Vero | 14 ± 1 | 1.6 | |

| Saquinavir | HIV-1 (Clades A-H) | Lymphoblastoid/Monocytic | 0.0009 - 0.0025 | Not Reported |

| HIV-2 | Peripheral Blood Lymphocytes | 0.00025 - 0.0146 | Not Reported | |

| SARS-CoV-2 (3CLpro) | In vitro enzymatic assay | 9.92 ± 0.73 | Not Reported | |

| Lopinavir | Herpes Simplex Virus 2 (HSV-2) | N-Tert keratinocytes | ~20 (effective concentration) | Not Reported |

| Atazanavir | HIV-1 | Various | Not specified in provided abstracts | Not Reported |

| HIV-2 | Isolates | 0.0019 - 0.032 | Not Reported | |

| Darunavir | HIV-1 | Various | Not specified in provided abstracts | Not Reported |

| HIV-2 | Various | Not specified in provided abstracts | Not Reported |

Note: The antiviral activity of protease inhibitors can vary significantly depending on the viral strain, cell line used in the assay, and the specific experimental conditions.[5] The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.

Experimental Protocols

The determination of the antiviral spectrum of HIV-1 protease inhibitors relies on a variety of standardized in vitro assays. These protocols are designed to quantify the ability of a compound to inhibit viral replication and to assess its cytotoxicity to the host cells.

Plaque Reduction Assay

This is a classic and highly reliable method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[6]

Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer in the presence of the test compound.

Detailed Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for human coronaviruses) in 6-well or 24-well plates to form a confluent monolayer.[7][8]

-

Compound Preparation: Prepare serial dilutions of the HIV-1 protease inhibitor in an appropriate cell culture medium.

-

Virus Inoculation: Infect the cell monolayers with a known concentration of the virus (expressed as plaque-forming units, PFU) for a specific adsorption period (e.g., 1-2 hours).[9]

-

Treatment: Remove the viral inoculum and add the culture medium containing the different concentrations of the test compound.

-

Overlay: Add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.[9]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[10]

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.[6] Count the number of plaques in each well.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of new infectious virus particles produced in the presence of an antiviral agent.[11][12]

Principle: This method involves infecting cells with a virus, treating them with the test compound, and then titrating the amount of progeny virus released into the supernatant.

Detailed Methodology:

-

Infection and Treatment: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI). After an adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.[13]

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatants containing the progeny virus.

-

Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[11]

-

Data Analysis: The EC50 value is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Cytopathic Effect (CPE) Reduction Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as cytopathic effects.[7]

Principle: The viability of cells is assessed in the presence of both the virus and the test compound. A reduction in CPE indicates antiviral activity.

Detailed Methodology:

-

Cell Seeding: Plate host cells in 96-well microtiter plates.

-

Infection and Treatment: Add the virus and serial dilutions of the test compound to the wells. Include uninfected cell controls and virus-infected controls without the compound.

-

Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

-

Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay. Common methods include the use of neutral red, which is taken up by viable cells, or tetrazolium salts (e.g., MTS) that are converted to a colored product by metabolically active cells.

-

Data Analysis: The EC50 is the concentration of the compound that provides 50% protection against virus-induced CPE.

FRET-Based Protease Activity Assay

This is an enzymatic assay used to directly measure the inhibitory effect of a compound on the activity of a specific viral protease.[14][15][16]

Principle: This assay utilizes a synthetic peptide substrate that contains a Förster Resonance Energy Transfer (FRET) pair (a fluorophore and a quencher). When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by the viral protease separates the FRET pair, resulting in an increase in fluorescence.

Detailed Methodology:

-

Reagents: Prepare a reaction buffer, the purified viral protease, and the FRET-labeled peptide substrate.

-

Inhibitor Incubation: Pre-incubate the viral protease with various concentrations of the HIV-1 protease inhibitor.

-

Reaction Initiation: Add the FRET substrate to the enzyme-inhibitor mixture to start the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.[17]

-

Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the protease activity by 50% compared to the untreated enzyme.

Mandatory Visualizations

Experimental Workflow for Antiviral Spectrum Determination

Caption: Workflow for determining the antiviral spectrum of a compound.

Mechanism of Action of HIV-1 Protease Inhibitors

Caption: Inhibition of HIV-1 maturation by protease inhibitors.

Off-Target Effects and Signaling Pathways

Caption: Off-target effects of HIV-1 protease inhibitors on cellular pathways.[18][19]

Conclusion

The antiviral spectrum of HIV-1 protease inhibitors extends beyond their primary target, demonstrating a potential for repurposing these well-characterized drugs for the treatment of other viral infections. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the off-target effects and broader antiviral activities of these compounds is warranted to fully explore their therapeutic potential. The continued application of robust in vitro and in vivo models will be crucial in defining the clinical utility of HIV-1 protease inhibitors against a wider range of viral pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]

- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Viral yield reduction assay [bio-protocol.org]

- 14. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TEV protease FRET activity assay kit [protean.bio]

- 16. eurogentec.com [eurogentec.com]

- 17. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of HIV-1 Protease Inhibitor PR-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicological evaluation of PR-IN-1, a novel investigational inhibitor of HIV-1 protease. The document outlines key experimental protocols for assessing cytotoxicity, presents a standardized format for data reporting, and visualizes experimental workflows and relevant signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the preclinical assessment of anti-HIV therapeutics.

Introduction to Cytotoxicity in HIV-1 Drug Development

The development of effective antiretroviral therapies is contingent not only on potent antiviral activity but also on a favorable safety profile. Cytotoxicity, the quality of being toxic to cells, is a critical parameter evaluated during preclinical development. For HIV-1 protease inhibitors, it is essential to distinguish between the cytotoxicity induced by the viral protease itself and the potential toxicity of the inhibitory compound.

HIV-1 protease can induce cell death through the cleavage of various host cell proteins, leading to apoptosis and necrosis.[1][2] Protease inhibitors (PIs) are designed to block this enzymatic activity, thereby preventing viral maturation and reducing protease-mediated cytotoxicity.[1] However, the PIs themselves can exhibit off-target effects and inherent toxicity. Therefore, rigorous in vitro cytotoxicity testing is a mandatory step in the characterization of any new PI candidate.

This guide focuses on the preliminary cytotoxicological assessment of a hypothetical novel HIV-1 protease inhibitor, designated PR-IN-1.

Quantitative Cytotoxicity Data for PR-IN-1

The cytotoxic potential of PR-IN-1 was evaluated in a panel of cell lines, including CD4+ T-lymphocytes (CEM-IW) and human fetal lung fibroblasts (HFLF1), to assess both cell-type-specific and basal cytotoxicity.[3] The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cells, is a key metric. For comparison, the 50% effective concentration (EC50) against HIV-1 replication is also presented to calculate the selectivity index (SI), a measure of the compound's therapeutic window.

| Compound | Cell Line | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| PR-IN-1 | CEM-IW | MTT | > 100 | 0.05 | > 2000 |

| HFLF1 | XTT | > 100 | N/A | N/A | |